molecular formula C5H8N2O2 B8784775 N-(Aminocarbonyl)methacrylamide CAS No. 20602-83-9

N-(Aminocarbonyl)methacrylamide

Cat. No.: B8784775
CAS No.: 20602-83-9
M. Wt: 128.13 g/mol
InChI Key: CZGXZAVXMRSVLV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(Aminocarbonyl)methacrylamide is a useful research compound. Its molecular formula is C5H8N2O2 and its molecular weight is 128.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

20602-83-9

Molecular Formula

C5H8N2O2

Molecular Weight

128.13 g/mol

IUPAC Name

N-carbamoyl-2-methylprop-2-enamide

InChI

InChI=1S/C5H8N2O2/c1-3(2)4(8)7-5(6)9/h1H2,2H3,(H3,6,7,8,9)

InChI Key

CZGXZAVXMRSVLV-UHFFFAOYSA-N

Canonical SMILES

CC(=C)C(=O)NC(=O)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

Gaseous ammonia was blown into dry chloroform (50 g) to prepare a chloroform solution containing ammonia (0.18 g; 10.5 mmol). To the resultant solution, a solution of methacryloyl isocyanate (1.11 g; 10 mmol) in 1,2-dichloroethane (2 ml) was dropwise added under-nitrogen stream while cooling with ice. After completion of the addition, chloroform and 1,2-dichloroethane were evaporated under reduced pressure to give 1-methacryloylurea (1.28 g), which was recrystallized from a mixture of benzene and hexane to give colorless needles. M.P., 137°-138° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
50 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0.18 g
Type
reactant
Reaction Step Four
[Compound]
Name
resultant solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
1.11 g
Type
reactant
Reaction Step Five
Quantity
2 mL
Type
solvent
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.